molecular formula C8H8Cl2S2 B14605060 Disulfide, dichloromethyl 4-methylphenyl CAS No. 61079-19-4

Disulfide, dichloromethyl 4-methylphenyl

Cat. No.: B14605060
CAS No.: 61079-19-4
M. Wt: 239.2 g/mol
InChI Key: XBWHUKIAERUMHY-UHFFFAOYSA-N
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Description

Disulfide, dichloromethyl 4-methylphenyl is an organic compound with the molecular formula C8H8Cl2S2 It contains a disulfide bond (S-S) and is characterized by the presence of dichloromethyl and 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, dichloromethyl 4-methylphenyl, one common method is the reaction of thiols with oxidizing agents such as iodine or hydrogen peroxide. The reaction conditions often include mild temperatures and the use of solvents like chloroform or ethanol to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of disulfides can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Disulfide, dichloromethyl 4-methylphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disulfide, dichloromethyl 4-methylphenyl has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation in proteins.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of disulfide, dichloromethyl 4-methylphenyl involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the stability and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds and affecting protein structure and function. This mechanism is particularly important in redox biology and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Di(4-methylphenyl)disulfide: Similar structure but lacks the dichloromethyl group.

    Di(4-chlorophenyl)disulfide: Contains a chlorophenyl group instead of a methylphenyl group.

    Di(4-methoxyphenyl)disulfide: Contains a methoxy group instead of a methyl group

Uniqueness

Disulfide, dichloromethyl 4-methylphenyl is unique due to the presence of both dichloromethyl and 4-methylphenyl groups. This combination imparts distinct chemical properties, making it useful in specific applications where other disulfides may not be as effective .

Properties

CAS No.

61079-19-4

Molecular Formula

C8H8Cl2S2

Molecular Weight

239.2 g/mol

IUPAC Name

1-(dichloromethyldisulfanyl)-4-methylbenzene

InChI

InChI=1S/C8H8Cl2S2/c1-6-2-4-7(5-3-6)11-12-8(9)10/h2-5,8H,1H3

InChI Key

XBWHUKIAERUMHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SSC(Cl)Cl

Origin of Product

United States

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